3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester
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Overview
Description
9-BOC-3-OXA-9-AZA-BICYCLO[3.3.1]NONANE-7-CARBOXYLIC ACID, also known by its IUPAC name (1R,5S)-9-(tert-butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid, is a compound with the molecular formula C13H21NO5 and a molecular weight of 271.31 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxazabicyclo ring system.
Preparation Methods
The synthesis of 9-BOC-3-OXA-9-AZA-BICYCLO[331]NONANE-7-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound meets regulatory standards.
Chemical Reactions Analysis
9-BOC-3-OXA-9-AZA-BICYCLO[3.3.1]NONANE-7-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-BOC-3-OXA-9-AZA-BICYCLO[3.3.1]NONANE-7-CARBOXYLIC ACID has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 9-BOC-3-OXA-9-AZA-BICYCLO[3.3.1]NONANE-7-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
9-BOC-3-OXA-9-AZA-BICYCLO[3.3.1]NONANE-7-CARBOXYLIC ACID can be compared with other similar compounds, such as:
9-BOC-3-OXA-9-AZA-BICYCLO[3.3.1]NONANE-7-CARBOXYLIC ACID derivatives: These compounds have similar core structures but differ in their functional groups.
Other oxazabicyclo compounds: These compounds share the oxazabicyclo ring system but may have different substituents and properties The uniqueness of 9-BOC-3-OXA-9-AZA-BICYCLO[33
Properties
Molecular Formula |
C13H20NO5- |
---|---|
Molecular Weight |
270.30 g/mol |
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-9-4-8(11(15)16)5-10(14)7-18-6-9/h8-10H,4-7H2,1-3H3,(H,15,16)/p-1 |
InChI Key |
OVNHULFEMHFUNY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1COC2)C(=O)[O-] |
Origin of Product |
United States |
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